molecular formula C18H15F2N3O4S2 B12208467 N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B12208467
M. Wt: 439.5 g/mol
InChI Key: VQLBABBAWOPCKC-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-fluorobenzylsulfonyl group and at the 2-position with a propanamide moiety bearing a 2-fluorophenoxy side chain. The sulfonyl group enhances polarity and metabolic stability compared to thioether analogs, while the fluorinated aromatic rings improve lipophilicity and bioavailability.

Properties

Molecular Formula

C18H15F2N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C18H15F2N3O4S2/c1-11(27-15-9-5-4-8-14(15)20)16(24)21-17-22-23-18(28-17)29(25,26)10-12-6-2-3-7-13(12)19/h2-9,11H,10H2,1H3,(H,21,22,24)

InChI Key

VQLBABBAWOPCKC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F)OC3=CC=CC=C3F

Origin of Product

United States

Biological Activity

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of thiadiazole derivatives, characterized by the presence of a thiadiazole ring, sulfonyl group, and fluorinated phenoxy moieties. The molecular formula is C19H18F2N3O4S2, with a molecular weight of 435.5 g/mol.

The compound's structure enhances its lipophilicity and potential biological activity. The incorporation of fluorine atoms in the benzyl and phenoxy groups may improve its interaction with biological targets. The synthesis typically involves multiple steps including the formation of the thiadiazole ring, introduction of the fluorobenzyl group, sulfonylation, and coupling with propanamide.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal properties. The unique thiadiazole structure is often associated with such activities .
  • Anticancer Properties : Research into related thiadiazole derivatives has indicated potential anticancer effects. The compound's ability to interact with specific enzymes involved in cancer metabolism could be a focus for further studies .
  • Enzyme Inhibition : Interaction studies suggest that this compound may effectively bind to enzymes involved in metabolic pathways or signal transduction. Techniques such as surface plasmon resonance could be utilized to characterize these interactions further.

Case Studies

  • In Silico Studies : Computational modeling has been employed to predict the biological activity of similar compounds. For instance, virtual compound screening and molecular docking studies were conducted using tools like SwissTargetPrediction and AutoDock 4.2.6 to assess binding affinities and interactions with target enzymes .
  • Comparative Analysis : A comparison with structurally similar compounds indicates that this compound may possess enhanced selectivity and potency due to its specific combination of functional groups.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
N-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-benzamideC12H8FN5OS3Contains thiadiazole; potential antibacterial
4-Fluoro-N-{5-[[(4-Fluorophenyl)methyl]sulfanyl]-1,3,4-thiadiazol-2-yl}benzamideC13H10F3N3OSExplored for anti-cancer properties
N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-benzamideC14H13N3OSVarying biological activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer properties. For instance, a series of compounds similar to N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide were evaluated against various cancer cell lines. Notably, compounds with similar structures showed significant cytotoxic effects against MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The most potent derivatives demonstrated IC50 values much lower than that of sorafenib, a standard anticancer drug, suggesting superior efficacy .

Anticonvulsant Activity

Compounds containing the thiadiazole moiety have also been screened for anticonvulsant activity. A related study synthesized a series of oxadiazoles and triazoles that were tested for their ability to mitigate seizures in animal models. The findings suggested that these compounds might act through mechanisms involving benzodiazepine receptors, indicating potential therapeutic applications in epilepsy .

Case Studies and Research Findings

StudyFindings
Anticancer Evaluation Compounds similar to this compound showed IC50 values significantly lower than sorafenib against HeLa cells (IC50 = 0.37 µM) .
Anticonvulsant Screening Related compounds demonstrated significant anticonvulsant activity in PTZ and MES models by modulating benzodiazepine receptors .
Mechanistic Studies Flow cytometry analysis revealed that certain derivatives induced apoptosis in cancer cells and arrested the cell cycle at the sub-G1 phase .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Substituent Variations on the Thiadiazole Ring
  • Sulfonyl vs. Thioether Linkages: The target compound’s 2-fluorobenzylsulfonyl group () contrasts with thioether-linked analogs like N-(5-(2-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a) (), which has a thioether (-S-) group. Sulfonyl derivatives generally exhibit higher polarity and oxidative stability . N-(1-cyanocyclohexyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide () replaces sulfonyl with a sulfanyl (-S-) and introduces a cyanocyclohexyl group, reducing solubility but enhancing hydrophobic interactions .
Side Chain Modifications
  • Acetamide vs. 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide () incorporates a piperazine-furanmethyl system, which may enhance binding to charged biological targets .

Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Name Substituents (Thiadiazole-5 and -2 Positions) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Feature
Target Compound 5-(2-fluorobenzylsulfonyl), 2-(2-fluorophenoxy)propanamide N/A N/A ~465 (estimated) Dual fluorinated aromatic rings
3a () 5-(2-fluorobenzylthio), 2-(4-trifluoromethylphenyl)acetamide 42 201 427 Thioether linkage, trifluoromethyl group
5f () 5-(methylthio), 2-(2-isopropyl-5-methylphenoxy)acetamide 79 158–160 363 Short acetamide chain, branched phenoxy
8i () 5-(4-methoxyphenylsulfonylpiperidinyl), 2-(p-tolyl)propanamide 87 142–144 516.63 Oxadiazole core, sulfonamide-piperidine
3a () 5-(4-methylbenzoylamino)sulfonyl, 2-acetamide 88 >300 352 High thermal stability, sulfonamide
  • Melting Points : Sulfonyl-containing compounds (e.g., ’s >300°C) typically melt at higher temperatures than thioether analogs (e.g., 158–160°C for 5f) due to increased polarity and crystallinity .
  • Molecular Weights : The target compound’s estimated MW (~465 g/mol) is comparable to fluorinated analogs but lower than piperazine-containing derivatives (e.g., 516.63 g/mol for 8i) .

Preparation Methods

Sulfonylation of 1,3,4-Thiadiazol-2-amine

Procedure :

  • Reagents : 2-Fluorobenzyl sulfonyl chloride (1.2 eq), 5-amino-1,3,4-thiadiazole (1.0 eq), triethylamine (2.5 eq).

  • Conditions : Anhydrous dichloromethane, 0°C → room temperature, 4–6 hours.

  • Workup : Neutralization with dilute NaOH, extraction with ethyl acetate, and recrystallization (ethyl acetate/hexanes).

Key Data :

ParameterValueSource
Yield44–78%
Purity (HPLC)≥98%
Reaction Time4–6 hours

Mechanistic Insight :
The sulfonyl chloride reacts with the amine group via nucleophilic substitution, forming a sulfonamide bond. Steric hindrance from the 2-fluorobenzyl group necessitates prolonged reaction times.

Synthesis of 2-(2-Fluorophenoxy)propanoic Acid

Nucleophilic Substitution

Procedure :

  • Reagents : 2-Fluorophenol (1.0 eq), ethyl 2-bromopropionate (1.1 eq), K₂CO₃ (2.0 eq).

  • Conditions : Acetone, reflux (56°C), 12 hours.

  • Workup : Acidification (HCl), extraction with diethyl ether, and distillation under reduced pressure.

Key Data :

ParameterValueSource
Yield65–72%
Boiling Point145–148°C (15 mmHg)

Saponification to Propanoic Acid

Procedure :

  • Reagents : Ethyl 2-(2-fluorophenoxy)propanoate (1.0 eq), NaOH (2.0 eq).

  • Conditions : Ethanol/water (3:1), reflux (80°C), 4 hours.

  • Workup : Acidification (HCl), filtration, and drying.

Key Data :

ParameterValueSource
Yield88–92%
Melting Point102–104°C

Amide Coupling to Form the Final Product

Activation of Propanoic Acid

Procedure :

  • Reagents : 2-(2-Fluorophenoxy)propanoic acid (1.0 eq), thionyl chloride (1.5 eq).

  • Conditions : Toluene, reflux (110°C), 2 hours.

  • Intermediate : 2-(2-Fluorophenoxy)propanoyl chloride.

Coupling with 5-((2-Fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-amine

Procedure :

  • Reagents : Propanoyl chloride (1.1 eq), sulfonamide (1.0 eq), pyridine (3.0 eq).

  • Conditions : Dichloromethane, 0°C → room temperature, 12 hours.

  • Workup : Washing (NaHCO₃, brine), silica gel chromatography (hexane:ethyl acetate = 3:2).

Key Data :

ParameterValueSource
Yield68–75%
Purity (NMR)≥95%

Optimization Notes :

  • Catalyst Screening : HATU/EDCl improved yields by 15% compared to DCC.

  • Temperature Control : Maintaining 0°C during coupling minimizes side reactions.

Alternative Pathways and Comparative Analysis

One-Pot Sulfonylation-Coupling Strategy

Procedure :

  • Reagents : 5-Amino-1,3,4-thiadiazole, 2-fluorobenzyl sulfonyl chloride, 2-(2-fluorophenoxy)propanoyl chloride.

  • Conditions : Sequential addition in pyridine, 24 hours.

  • Yield : 52% (lower due to competing side reactions).

Microwave-Assisted Synthesis

Conditions :

  • Microwave irradiation (150 W, 100°C), 30 minutes.

  • Yield : 80% (20% higher than conventional methods).

Critical Challenges and Solutions

Purification Difficulties

  • Issue : Co-elution of unreacted sulfonamide and product during chromatography.

  • Solution : Gradient elution (hexane:ethyl acetate from 4:1 to 1:1).

Hydrolytic Degradation

  • Issue : Amide bond instability under acidic conditions.

  • Mitigation : Neutral workup (pH 7–8) and anhydrous storage.

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g demonstrated with consistent yields (70–73%).

  • Cost Drivers : 2-Fluorobenzyl sulfonyl chloride accounts for 62% of raw material costs.

  • Green Chemistry : Solvent recycling (toluene, dichloromethane) reduces waste by 40% .

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